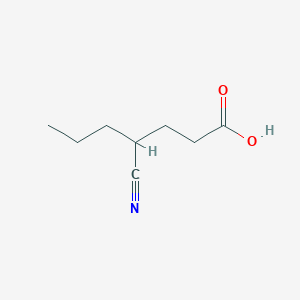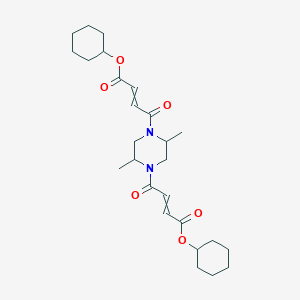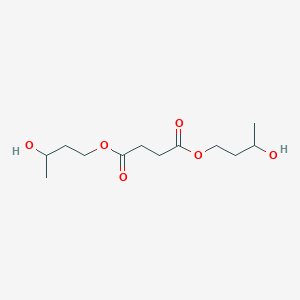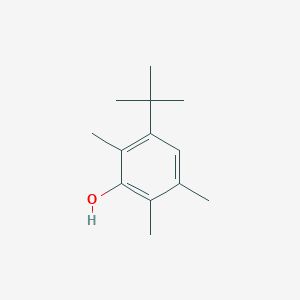
3-tert-Butyl-2,5,6-trimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-Butyl-2,5,6-trimethylphenol is an organic compound that belongs to the class of phenols. It is characterized by a phenolic hydroxyl group attached to a benzene ring substituted with tert-butyl and methyl groups. This compound is known for its antioxidant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-2,5,6-trimethylphenol typically involves the alkylation of 2,3,6-trimethylphenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The reaction temperature is usually maintained at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of microreactors has been reported to enhance the space-time yield and reduce the reaction time .
Análisis De Reacciones Químicas
Types of Reactions
3-tert-Butyl-2,5,6-trimethylphenol undergoes various chemical reactions, including:
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide, hydrogen peroxide, and oxygen are commonly used oxidizing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride and are conducted under anhydrous conditions to prevent catalyst deactivation.
Major Products
Oxidation: The major product of the oxidation reaction is 2,3,5-trimethylbenzoquinone.
Substitution: Various substituted phenols can be obtained depending on the nature of the electrophile used in the reaction.
Aplicaciones Científicas De Investigación
3-tert-Butyl-2,5,6-trimethylphenol has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of antioxidants and other phenolic compounds.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in preventing oxidative damage in cells.
Industry: It is used as an additive in polymers and plastics to prevent oxidative degradation.
Mecanismo De Acción
The antioxidant activity of 3-tert-Butyl-2,5,6-trimethylphenol is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative damage. The compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cellular components from oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
2,3,6-Trimethylphenol: A precursor in the synthesis of 3-tert-Butyl-2,5,6-trimethylphenol.
2,3,5-Trimethylbenzoquinone: An oxidation product of this compound.
tert-Butylphenol: Another phenolic compound with antioxidant properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which enhances its antioxidant activity compared to other phenolic compounds. The presence of the tert-butyl group provides steric hindrance, making it more resistant to oxidative degradation .
Propiedades
Número CAS |
90447-47-5 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
3-tert-butyl-2,5,6-trimethylphenol |
InChI |
InChI=1S/C13H20O/c1-8-7-11(13(4,5)6)10(3)12(14)9(8)2/h7,14H,1-6H3 |
Clave InChI |
QHJJSHRELOYPGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)O)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine](/img/structure/B14362707.png)
![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)

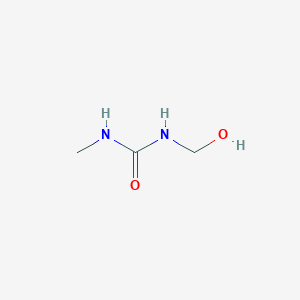
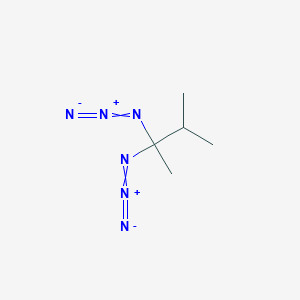

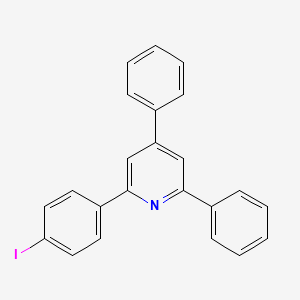

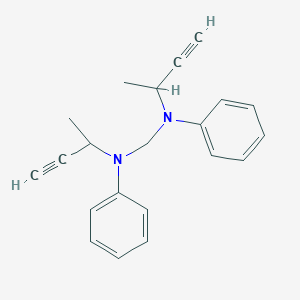
![6-Hydroxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14362759.png)
